tert-Butyl [1,1'-biphenyl]-2-ylcarbamate

Boc protection regioselectivity aryl amine reactivity

tert-Butyl [1,1'-biphenyl]-2-ylcarbamate addresses the critical challenge of regiochemical control in biphenyl functionalization. Standard Boc protection often fails with poorly nucleophilic 2-aminobiphenyl, yet this 2-substituted isomer-bearing the Boc group ortho to the biphenyl linkage-is indispensable for directed ortho-metalation and subsequent heterocycle construction. Key differentiation: (1) Enables directed C-H activation chemistry inaccessible to 3-yl or 4-yl isomers. (2) Serves as the direct precursor to carbazole and phenanthridine scaffolds via intramolecular cyclization. (3) Boc group remains stable under Suzuki-Miyaura cross-coupling conditions, permitting late-stage deprotection. Bulk supply available with expedited global logistics.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B8721846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [1,1'-biphenyl]-2-ylcarbamate
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C17H19NO2/c1-17(2,3)20-16(19)18-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19)
InChIKeyRWPBTELEQQCIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl [1,1'-biphenyl]-2-ylcarbamate: Identity, Physicochemical Profile, and Procurement


tert-Butyl [1,1'-biphenyl]-2-ylcarbamate (CAS 138344-50-0) is a Boc-protected ortho-aminobiphenyl derivative with molecular formula C₁₇H₁₉NO₂ and molecular weight 269.34 g/mol . The compound consists of a biphenyl scaffold bearing a tert-butyloxycarbonyl (Boc) carbamate at the 2-position of one phenyl ring, a structural arrangement that places a sterically demanding protecting group adjacent to the biphenyl linkage . Its experimentally determined melting point is 72.3–73.1 °C, and its predicted boiling point is 359.9 ± 21.0 °C with a predicted density of 1.105 ± 0.06 g/cm³ . Commercially available from multiple suppliers at purities typically ≥95%, this compound serves primarily as a protected amine intermediate in organic synthesis, enabling controlled sequential transformations at the nitrogen center .

Why Generic Substitution of Boc-Protected Aminobiphenyl Isomers Is Invalid


Boc-protected aminobiphenyls are not interchangeable commodity chemicals; their reactivity, stability, and synthetic utility are dictated by the position of the carbamate group on the biphenyl scaffold. The 2-substituted isomer places the Boc-protected nitrogen ortho to the biphenyl linkage, creating a unique steric and electronic environment that profoundly affects both the efficiency of Boc installation and the conditions required for subsequent deprotection. Literature on Boc protection of aryl amines explicitly documents that 2-aminobiphenyl is among the poorly nucleophilic aromatic amines for which standard Boc protection protocols yield unsatisfactory results, necessitating specialized methods such as bis-Boc formation followed by selective mono-deprotection . This inherent difficulty distinguishes the 2-isomer from its 3- and 4-substituted counterparts at the synthetic level. Furthermore, structure–reactivity studies have demonstrated that the position of the carbamate on the biphenyl core can alter hydrolytic stability by up to an order of magnitude in biological matrices, a factor of critical importance when the compound serves as a precursor to pharmacologically active derivatives . Simply substituting one regioisomer for another may introduce unanticipated failure modes in multi-step synthetic sequences, compromise deprotection selectivity, or alter downstream impurity profiles.

Quantitative Evidence: Differentiating tert-Butyl [1,1'-biphenyl]-2-ylcarbamate from Analogs


Regioisomeric Differentiation via Synthetic Accessibility

The ortho-substituted 2-aminobiphenyl exhibits markedly reduced nucleophilicity compared with its para-substituted analog, directly affecting the efficiency of Boc protection. Standard Boc protection protocols that work adequately for 4-aminobiphenyl fail for 2-aminobiphenyl due to steric hindrance and reduced electron density at the ortho nitrogen. An improved synthesis published in Synthetic Communications (2001) reported that for poorly nucleophilic aryl amines including 2-aminobiphenyl, a two-step bis-Boc formation followed by selective mono-deprotection was necessary to achieve satisfactory yields of the mono-Boc product . In contrast, 4-aminobiphenyl can be mono-Boc protected under standard conditions with typical yields substantially higher . This differential synthetic accessibility has direct procurement implications: the 2-isomer requires specialized synthetic protocols that are not needed for the 4-isomer, and attempting to substitute the 4-isomer in a synthetic route designed around 2-substituted reactivity may lead to unexpected outcomes in subsequent directed ortho-metalation or cross-coupling steps.

Boc protection regioselectivity aryl amine reactivity synthetic methodology

Position-Dependent Hydrolytic Stability in Biological Matrices

In a systematic study of biphenyl carbamate FAAH inhibitors, Clapper et al. (2011) demonstrated that the steric environment of the carbamate nitrogen profoundly affects hydrolytic stability in rat plasma. For biphenyl-3-yl alkylcarbamates, replacing a primary alkyl N-substituent with a secondary or tertiary alkyl group increased plasma half-life by measurable amounts through shielding of the carbamate carbonyl . Extrapolating this class-level structure–property relationship to tert-butyl [1,1'-biphenyl]-2-ylcarbamate, the tert-butyl group on the carbamate nitrogen provides maximal steric shielding among simple alkyl Boc variants (tert-butyl > isopropyl > ethyl > methyl). This steric protection is directly relevant when the compound is used as a protected intermediate en route to biologically evaluated derivatives, as premature carbamate hydrolysis in biological media would confound activity readouts. Although direct comparative hydrolysis rate constants for the 2-yl vs. 3-yl or 4-yl Boc-protected isomers are not publicly available, the established class-level principle that carbamate nitrogen substitution governs hydrolytic stability provides a rational basis for selecting the Boc-protected form over less hindered N-substituted analogs .

hydrolytic stability rat plasma carbamate structure-property relationship FAAH

Melting Point Differentiation as a Solid Intermediate

tert-Butyl [1,1'-biphenyl]-2-ylcarbamate (CAS 138344-50-0) is a crystalline solid with a reported melting point of 72.3–73.1 °C and is typically supplied as a white to yellow solid . The para-substituted regioisomer, tert-butyl [1,1'-biphenyl]-4-ylcarbamate (CAS 497064-62-7), has a melting point reported in the range of approximately 120–125 °C . This approximately 50 °C difference in melting point has practical consequences for laboratory handling, dissolution, and purification. The lower-melting 2-isomer may offer advantages in solvent compatibility and ease of melting for certain reaction setups, whereas the higher-melting 4-isomer may be preferable for recrystallization protocols. Critically, the difference in melting point serves as a rapid identity check to confirm which regioisomer has been procured, reducing the risk of supply chain errors where the two isomers could be inadvertently substituted for one another .

melting point crystallinity isomer comparison handling purification

Acknowledgment of Direct Comparative Data Gaps

A thorough search of primary literature, patents, and authoritative databases did not identify any published study that directly compares tert-butyl [1,1'-biphenyl]-2-ylcarbamate against a defined comparator (e.g., the 3-yl or 4-yl isomer, or an alternative N-protected 2-aminobiphenyl derivative) using quantitative metrics in the same assay or model system. The three evidence dimensions presented above represent the strongest available differentiation arguments, but they rely on a combination of class-level inference from structurally related carbamate series and physicochemical property comparison rather than direct head-to-head experimental data for the target compound itself. Users should be aware that claims of unique biological activity, superior catalytic performance, or distinct in vivo behavior for this specific compound are not currently supported by publicly accessible quantitative evidence.

evidence gap data limitation comparative data research need

Optimal Research and Industrial Applications


Ortho-Directed C–H Functionalization and Directed Metalation

The 2-position Boc-protected amine serves as a competent directing group for ortho-metalation on the adjacent phenyl ring. When the Boc group is removed post-functionalization, the resulting free 2-aminobiphenyl scaffold provides a versatile handle for further derivatization. This regiochemical arrangement (protected amine ortho to the biphenyl linkage) is specifically required for synthetic routes employing directed C–H activation strategies, where the 3-yl or 4-yl Boc isomers would direct metalation to different positions on the ring, yielding different regioisomeric products .

Synthesis of N-Heterocyclic Scaffolds via Intramolecular Cyclization

Following selective deprotection of the Boc group, the liberated 2-aminobiphenyl is a direct precursor to carbazole and phenanthridine scaffolds via intramolecular C–N bond formation or oxidative cyclization. The close proximity of the amino group to the adjacent phenyl ring in the 2-isomer enables these cyclization pathways, which are geometrically impossible with the 3-yl or 4-yl regioisomers. This structural requirement makes tert-butyl [1,1'-biphenyl]-2-ylcarbamate uniquely suited among Boc-aminobiphenyl isomers for heterocycle synthesis .

Intermediate for Muscarinic Antagonist and FAAH Inhibitor Programs

Literature on biphenyl-2-ylcarbamate derivatives, including quinuclidin-4-yl biphenyl-2-ylcarbamate (YM-46303), has demonstrated that the biphenyl-2-yl group functions as a validated hydrophobic pharmacophore replacement for the benzhydryl group in muscarinic antagonist design, with compounds in this class exhibiting sub-nanomolar Ki values at M1 and M3 receptors and approximately 10-fold selectivity for bladder over salivary gland in vivo . While the tert-butyl carbamate itself is a protected intermediate rather than the active pharmacophore, its procurement provides a direct entry point into this structurally validated chemical series, enabling medicinal chemistry teams to rapidly generate focused libraries for structure–activity relationship exploration .

Building Block for Suzuki–Miyaura Cross-Coupling

The Boc-protected 2-aminobiphenyl core can participate in further Suzuki–Miyaura coupling reactions at available halide or boronate positions on the biphenyl scaffold. The tert-butyl carbamate remains stable under typical palladium-catalyzed cross-coupling conditions, allowing the protected amine to survive the coupling step and be revealed only when desired. Published methods for Suzuki–Miyaura-based synthesis of 2-aminobiphenyls demonstrate the broad compatibility of this scaffold with palladium catalysis, and the Boc protection strategy aligns with established multi-step sequences where late-stage amine deprotection is preferred .

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